3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide is a synthetic compound with potential applications in medicinal chemistry and biological research. It is classified as an amide derivative, specifically a benzamide, which incorporates an isoquinoline moiety. The compound's unique structure allows it to participate in various chemical reactions and biological interactions.
The compound can be synthesized through multi-step organic reactions involving isoquinoline derivatives and benzamide. Its synthesis has been documented in the literature, indicating its relevance in chemical research and potential therapeutic applications.
3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide is classified under the following categories:
The synthesis of 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide typically involves several steps, often starting from readily available isoquinoline derivatives. A common method includes the reaction of an isoquinoline derivative with a suitable benzamide under controlled conditions.
Industrial production methods for this compound are less documented but may involve optimizing reaction conditions to enhance yield and purity, possibly using continuous flow reactors.
The molecular structure of 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide can be represented by the following details:
| Property | Data |
|---|---|
| IUPAC Name | 3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]benzamide |
| InChI | InChI=1S/C18H16N4O2/c19-18(24)13... |
| InChI Key | VVKYQLGFORGGEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)C(=O)N |
The compound exhibits a complex structure with multiple functional groups that contribute to its chemical reactivity and potential biological activity.
3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide can undergo several types of chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide is primarily studied in relation to its potential therapeutic properties. Preliminary studies suggest that it may interact with specific protein targets involved in cellular processes.
Research indicates that this compound may bind to certain enzymes or receptors, influencing pathways related to cell proliferation and apoptosis. Further investigation is necessary to elucidate its precise mechanisms at the molecular level .
The physical properties of 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide include:
Key chemical properties include:
Relevant data regarding its reactivity and stability should be further characterized through experimental studies .
3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide has several scientific applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7